Methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate
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Overview
Description
Methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate is a complex organic compound that features an indole moiety, a thiophene ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to the amine. This intermediate is then acylated with a thiophene-2-carbonyl chloride derivative to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by interacting with different biological targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid derivatives: Share the indole moiety and exhibit similar biological activities.
Thiophene-2-carboxylic acid derivatives: Contain the thiophene ring and are used in similar applications.
Carbamoyl-substituted compounds: Feature the carbamoyl group and are investigated for their bioactive properties.
Uniqueness
Methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate is unique due to the combination of its indole, thiophene, and carbamoyl functionalities, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in simpler analogs.
Properties
IUPAC Name |
methyl 2-[[2-(3-carbamoylindol-1-yl)acetyl]amino]-2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-18(24)16(14-7-4-8-26-14)20-15(22)10-21-9-12(17(19)23)11-5-2-3-6-13(11)21/h2-9,16H,10H2,1H3,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLIEZNYFNXKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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